![molecular formula C11H15N3 B2395145 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2197892-06-9](/img/structure/B2395145.png)

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

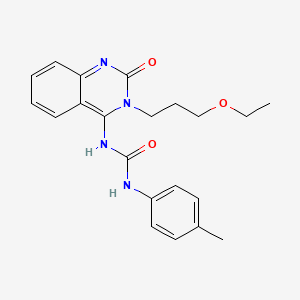

The compound “7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” is a bicyclic compound with a pyrimidine ring attached. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The bicyclic heptane structure is a common motif in many natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic heptane ring fused to a pyrimidine ring. The presence of nitrogen in the ring would have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the bicyclic structure. The nitrogen atoms in the pyrimidine could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The bicyclic structure could impart rigidity to the molecule, and the pyrimidine ring could contribute to its polarity .科学的研究の応用

Synthesis of Novel Compounds

7-substituted 2-azabicyclo[2.2.1]heptanes serve as key intermediates for creating novel epibatidine analogues, such as isoepiboxidine, through nucleophilic substitution reactions. This process involves the neighboring group participation by the nitrogen atom, allowing for the synthesis of various derivatives with potential biological activity (Malpass & White, 2004).

Imaging Agents for PET

A specific derivative, (-)-7-methyl-2-exo-[3'-(6-[^18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, has been developed as a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) imaging with optimal PET imaging properties. It demonstrates high binding affinity, favorable brain kinetics, and a promising metabolic profile, making it a superior alternative for nAChR PET radioligands in humans (Gao et al., 2008).

Chemical Reaction and Synthesis Techniques

The compound's structure facilitates the aza-Prins-pinacol approach to rapidly access 7-azabicyclo[2.2.1]heptanes and subsequent ring expansion to [3.2.1]tropanes. This method promises a concise entry into azabicyclic targets of biological relevance (Armstrong & Shanahan, 2005).

Radioligand Synthesis Improvement

Enhanced syntheses of precursors for PET radioligands, specifically for [^18F]XTRA and [^18F]AZAN, have been developed using 7-methyl-2-exo-[3'-(2-bromopyridin-3-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptanes. These new procedures provide the title compounds in significantly higher yields, advancing the production of radioligands for PET imaging (Gao et al., 2010).

Safety and Hazards

特性

IUPAC Name |

7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-6-11(13-7-12-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNUSFDKXUFYPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2C3CCC2CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)

![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)